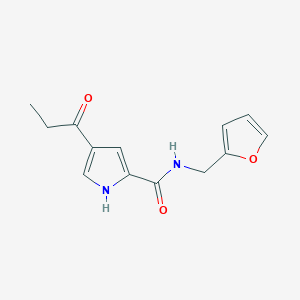![molecular formula C18H14O7 B2600187 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid CAS No. 302951-18-4](/img/structure/B2600187.png)
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid” is a chemical compound used in scientific research . It exhibits perplexing properties, making it ideal for various applications, such as drug discovery.
Molecular Structure Analysis
The empirical formula of this compound is C18H14O7 . Its molecular weight is 342.30 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Sorption and Environmental Behavior
Phenoxy herbicides, including compounds structurally related to 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid, exhibit significant sorption to soil and organic matter. These interactions are influenced by soil parameters such as pH, organic carbon content, and the presence of metal oxides. Understanding the sorption dynamics is crucial for assessing environmental fate and mobility of these compounds (Werner, Garratt, & Pigott, 2012).
Biological and Pharmacological Effects
Various phenolic acids, including chlorogenic acid and derivatives, have been studied for their antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and anti-cancer properties. These compounds are found naturally in many plants and have significant therapeutic roles, suggesting potential research applications for structurally related compounds (Naveed et al., 2018).
Eco-Toxicological Effects
The eco-toxicological effects of phenoxy acids in aquatic environments have been explored, with studies indicating their high solubility in water and potential toxic effects on non-target organisms. Research into these compounds' behavior in aquatic systems can provide insights into the environmental risk assessment of related chemical agents (Muszyński, Brodowska, & Paszko, 2019).
Antioxidant Mechanisms
The antioxidant mechanisms of phenolic acids, such as caffeic acid, have been extensively reviewed. These compounds act as natural antioxidants, suggesting that derivatives and structurally similar compounds may also possess significant antioxidant properties. Understanding these mechanisms is key to exploring the potential therapeutic applications of related compounds (Khan, Maalik, & Murtaza, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-22-11-2-4-12(5-3-11)25-16-9-24-15-8-13(23-10-17(19)20)6-7-14(15)18(16)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKDLBSXBWYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)
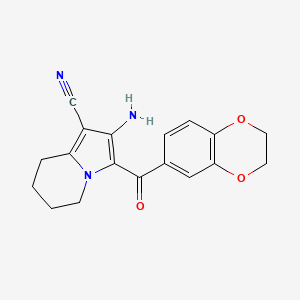
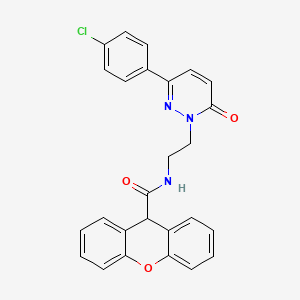
![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

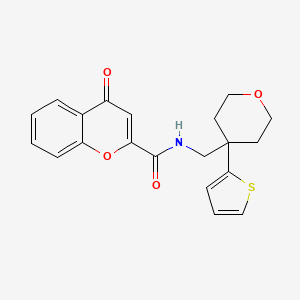
![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

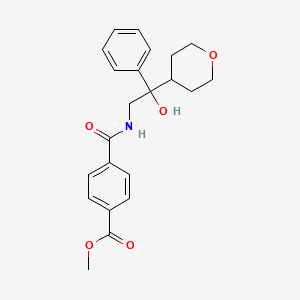
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)
![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)
